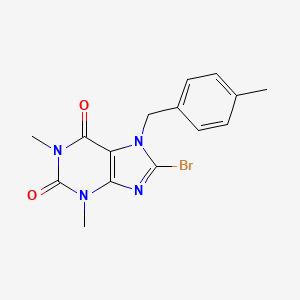

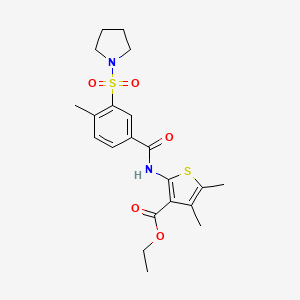

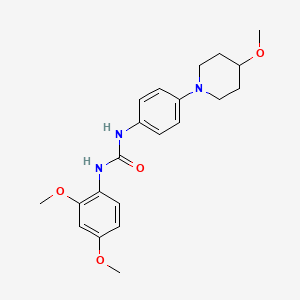

2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates (acrylamides) has been achieved through an efficient microwave irradiation method. This process yields the desired compounds in moderate amounts and within a shorter reaction time. The synthesized compounds are characterized using various spectroscopic techniques, including IR, (1)H, (13)C, and (31)P NMR spectral data. The introduction of different substituents and the incorporation of alpha-aminophosphonates with an alkoxyethyl moiety into the cyanoacrylate (acrylamide) structure have been explored, with some compounds showing promising antiviral activities .

Molecular Structure Analysis

The molecular structures of novel (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides have been confirmed through single crystal X-ray diffraction. Additionally, IR, 1H-NMR, 13C-NMR, mass spectroscopy, and elemental analyses have been employed to validate the stereochemistry of the synthesized compounds. These methods ensure the accurate determination of the molecular configuration and the overall structural integrity of the synthesized acrylamides .

Chemical Reactions Analysis

The reaction of methoxybenzaldehydes with cyanoacetamide in water, in the presence of cocamidopropylamine oxide, leads to the formation of 3-(methoxyphenyl)-2-cyanoacrylamides. These compounds exhibit solid-phase fluorescence, which is a notable chemical property that could have potential applications in various fields. The emission maxima of these compounds are located at λ 421–469 nm, indicating their potential use in fluorescence-based applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxy substituted 5-phenylazo-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridones have been extensively characterized. X-ray single-crystal analysis, along with quantum chemical calculations using density functional theory, have been utilized to determine the geometrical structure and vibrational wavenumbers of these compounds. The agreement between observed and calculated wavenumbers suggests the reliability of the theoretical models used. Additionally, the stability of the molecules has been analyzed through natural bond orbital analysis, which indicates the presence of hyperconjugative interactions and charge delocalization. These analyses confirm the existence of the compounds in the hydrazone tautomeric form in both solid state and dimethyl sulfoxide solution .

科学的研究の応用

Mechanofluorochromic Properties

2-Cyano-3-(3-methoxyphenyl)-N-phenylpropanamide is involved in studies exploring its optical properties due to distinct stacking modes in its derivatives. Research has shown that such compounds can exhibit different luminescent behaviors upon mechanical grinding, attributed to phase transitions from crystalline to amorphous. This characteristic makes them potential candidates for applications in fluorescence switching and optical materials (Qing‐bao Song et al., 2015).

Corrosion Inhibition

Another application area for derivatives of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide is in corrosion inhibition. Studies have identified its effectiveness in protecting metals like copper from corrosion in acidic environments. This action is particularly significant in industrial settings where metal preservation is crucial. The effectiveness of these compounds as corrosion inhibitors is demonstrated through various chemical and electrochemical methods, pointing towards their potential utility in material science and engineering (Ahmed Abu-Rayyan et al., 2022).

Biological Matrices Analysis

In the field of toxicology and forensic science, derivatives of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide have been identified and analyzed within biological matrices. The development of qualitative and quantitative methods for determining these compounds in fluids like blood and urine underscores their relevance in medical research, particularly in understanding their pharmacokinetics and potential toxicological impacts (G. De Paoli et al., 2013).

Organic Synthesis and Catalysis

Furthermore, the compound and its analogs are used in the synthesis of various organic molecules, demonstrating its versatility as a building block in organic chemistry. This includes the creation of novel molecules with potential applications in medicinal chemistry and material science. The exploration of its reactivity and interactions contributes to the broader understanding of organic synthesis mechanisms (W. Birolli et al., 2020).

作用機序

将来の方向性

特性

IUPAC Name |

2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-21-16-9-5-6-13(11-16)10-14(12-18)17(20)19-15-7-3-2-4-8-15/h2-9,11,14H,10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLFYBFFFRQUBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(C#N)C(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(2-Methylpropyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2514629.png)

![[(2-Ethylpyrimidin-4-yl)methyl]aminedihydrochloride](/img/no-structure.png)

![3-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2514631.png)

![(3Z)-1-benzyl-3-{[(2,5-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2514633.png)

![1,7-diethyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2514639.png)

![N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2514644.png)